

physical and chemical characteristics of 3-(Isopropoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

3-(Isopropoxycarbonyl)phenylboronic acid

Compound Name: (Isopropoxycarbonyl)phenylboronic acid

Cat. No.: B1301965

[Get Quote](#)

An In-depth Technical Guide to **3-(Isopropoxycarbonyl)phenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Isopropoxycarbonyl)phenylboronic acid is a versatile organic compound widely utilized in synthetic chemistry, particularly as a building block in cross-coupling reactions. This technical guide provides a comprehensive overview of its physical and chemical characteristics, supported by structured data, detailed experimental protocols, and logical workflow diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required for the effective application of this reagent in their work.

Core Physical and Chemical Properties

3-(Isopropoxycarbonyl)phenylboronic acid, with the CAS number 342002-80-6, is a white to off-white crystalline solid at room temperature.^[1] It is an important intermediate in organic synthesis, valued for the dual reactivity of its boronic acid and ester functional groups. The compound is often supplied containing varying amounts of its anhydride form, the corresponding boroxine.^{[1][2]}

Quantitative Data Summary

The key physical and chemical properties of **3-(Isopropoxycarbonyl)phenylboronic acid** are summarized in the table below for quick reference.

Property	Value	Units
<hr/>		
Identifier		
CAS Number	342002-80-6	N/A
Molecular Formula	C ₁₀ H ₁₃ BO ₄	N/A
Molecular Weight	208.02	g/mol [2] [3]
<hr/>		
Physical Properties		
Appearance	White to Almost white powder/crystal	N/A [1]
Melting Point	153 - 154	°C [3] [4]
Boiling Point	409	°C at 760 mmHg [4]
Density	0.912	g/cm ³ [3]
Flash Point	42	°C [3]
Refractive Index	1.408 - 1.41	N/A [3] [4]
<hr/>		
Spectroscopic & Computational Data		
Topological Polar Surface Area (TPSA)	66.76	Å ² [5]
LogP	-0.0684	N/A [5]
H-Bond Acceptors	4	[5]
H-Bond Donors	2	[5]
Rotatable Bonds	3	[5]

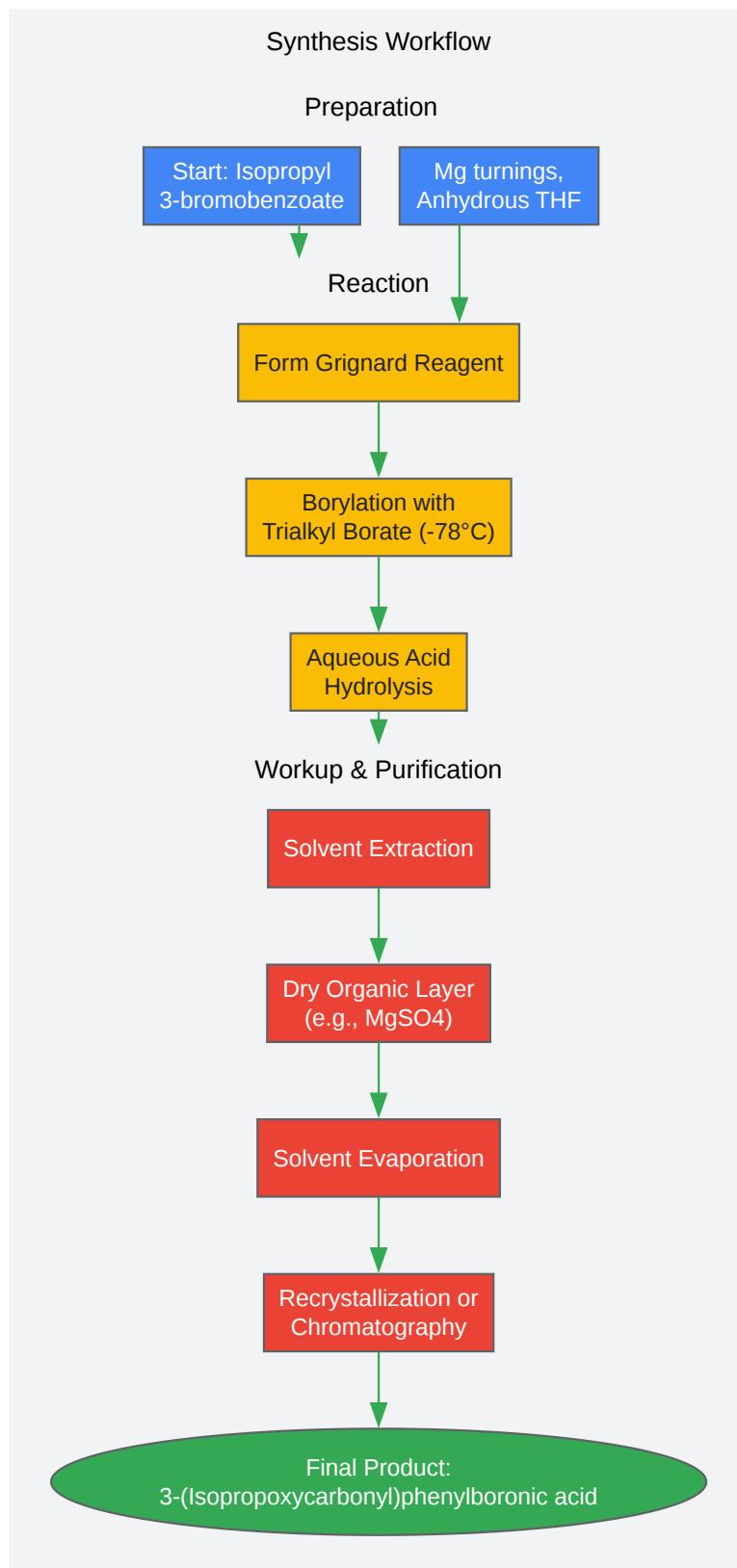
Solubility and Stability

Solubility: While specific solubility data for **3-(Isopropoxycarbonyl)phenylboronic acid** is not extensively published, general trends for phenylboronic acids suggest good solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar hydrocarbon solvents.^[6] Phenylboronic acids typically exhibit low solubility in water.^{[7][8]}

Stability and Storage: Boronic acids are susceptible to oxidative degradation, which can be a significant issue in biological contexts.^{[9][10]} They can also undergo dehydration, especially upon heating, to form a trimeric anhydride known as a boroxine.^{[11][12]} For optimal stability, **3-(Isopropoxycarbonyl)phenylboronic acid** should be stored in a cool, dark, and dry environment, sealed from atmospheric moisture.^{[2][13]} Recommended storage temperatures vary by supplier, often cited as room temperature, 0-6°C, or below 15°C.^{[2][3][13][14]}

Chemical Synthesis and Reactivity

General Synthesis Protocol


The synthesis of arylboronic acids like **3-(Isopropoxycarbonyl)phenylboronic acid** typically follows a common pathway involving the formation of an organometallic intermediate followed by reaction with a borate ester and subsequent hydrolysis.

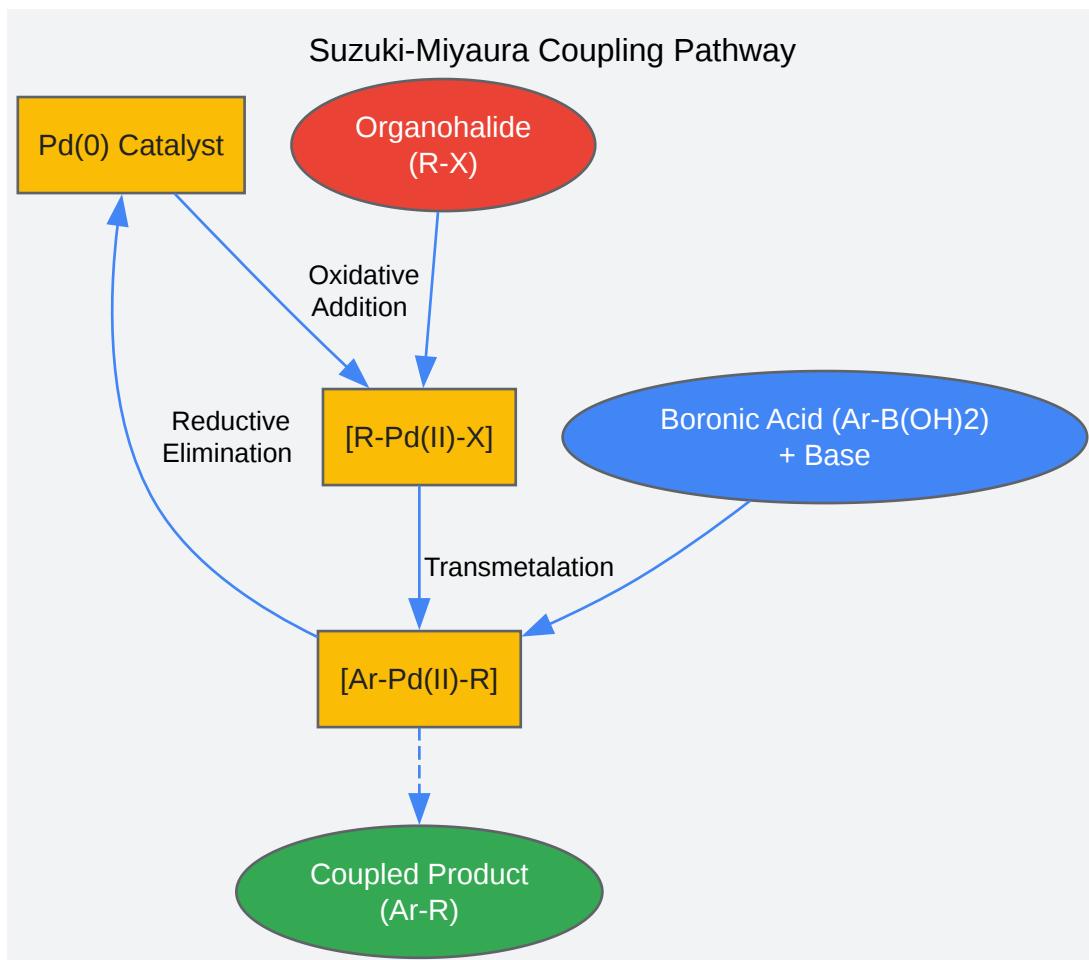
Experimental Protocol: Synthesis via Grignard Reagent

- Objective: To synthesize **3-(Isopropoxycarbonyl)phenylboronic acid** from isopropyl 3-bromobenzoate.
- Step 1: Grignard Reagent Formation. Isopropyl 3-bromobenzoate is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding phenylmagnesium bromide reagent.^{[11][12]}
- Step 2: Borylation. The freshly prepared Grignard reagent is then added slowly to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at a low temperature (e.g., -78 °C to 0 °C) in an anhydrous solvent. This forms a boronic ester intermediate.
- Step 3: Hydrolysis. The reaction mixture is warmed to room temperature and then hydrolyzed, typically by the addition of an aqueous acid (e.g., HCl). This step cleaves the

boronic ester to yield the final **3-(Isopropoxycarbonyl)phenylboronic acid** product.[11][15]

- Step 4: Purification. The crude product is extracted from the aqueous layer using an organic solvent. The combined organic layers are dried, and the solvent is removed under reduced pressure. The final product can be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **3-(Isopropoxycarbonyl)phenylboronic acid**.

Core Reactivity: The Suzuki-Miyaura Coupling

A primary application of **3-(Isopropoxycarbonyl)phenylboronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an organohalide (or triflate). It is a cornerstone of modern organic synthesis for constructing biaryl systems, which are common motifs in pharmaceuticals and advanced materials.[11]

The catalytic cycle involves three key steps:

- Oxidative Addition: The palladium(0) catalyst reacts with the organohalide ($R-X$) to form a palladium(II) intermediate.
- Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide.
- Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

[Click to download full resolution via product page](#)

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Applications in Research and Development

The unique structure of **3-(Isopropoxycarbonyl)phenylboronic acid** makes it a valuable reagent in several areas:

- **Drug Discovery:** As a building block in medicinal chemistry, it enables the synthesis of complex molecules with potential therapeutic activity. The biaryl structures formed via Suzuki coupling are prevalent in many drug candidates.
- **Materials Science:** It is used in the synthesis of organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where conjugated aryl systems are crucial.

- Protecting Group Chemistry: Like other boronic acids, it can be used to reversibly protect 1,2- and 1,3-diols, a common strategy in the multi-step synthesis of complex natural products and carbohydrates.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Isopropoxycarbonyl)phenylboronic Acid | 342002-80-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 3-(Isopropoxycarbonyl)phenylboronic acid - CAS:342002-80-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. parchem.com [parchem.com]
- 4. Page loading... [guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. d-nb.info [d-nb.info]
- 7. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 13. 3-(Isopropoxycarbonyl)phenylboronic Acid | 342002-80-6 | TCI EUROPE N.V. [tcichemicals.com]
- 14. 3-[(Isopropoxycarbonyl)amino]phenylboronic acid | 1638329-69-7 [sigmaaldrich.com]
- 15. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- To cite this document: BenchChem. [physical and chemical characteristics of 3-(Isopropoxycarbonyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301965#physical-and-chemical-characteristics-of-3-isopropoxycarbonyl-phenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com